molecular formula C17H12F2N2O B5683127 2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone

2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone

Cat. No. B5683127
M. Wt: 298.29 g/mol
InChI Key: JLIYAEHSOPVZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone is a pyridazinone derivative that has been studied for its potential scientific research applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the growth of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone in lab experiments is its potential as a multi-targeted agent. This compound has been shown to have a variety of effects on different signaling pathways, making it a promising candidate for further research in various areas.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, making it important to carefully consider dosages when conducting experiments.

Future Directions

There are several future directions for research on 2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone. One area of interest is further exploration of its potential as an anti-inflammatory agent. Studies could investigate the compound's effects on different types of inflammation and its potential use in treating inflammatory diseases.
Another area of interest is further investigation of the compound's potential as an anti-cancer agent. Studies could investigate the compound's effects on different types of cancer cells and its potential use in combination with other cancer treatments.
Finally, future research could focus on developing new derivatives of 2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone with improved potency and selectivity. By modifying the structure of the compound, researchers may be able to develop new compounds with even greater potential for scientific research applications.

Synthesis Methods

The synthesis of 2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone has been described in the literature. One method involves the reaction of 3-(3-fluorobenzyl)-4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and further reaction with a second equivalent of ethyl acetoacetate. The resulting product is then de-esterified to yield the final compound.

Scientific Research Applications

2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone has been studied for a variety of scientific research applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, making it a promising candidate for further research in this area.
Another area of interest is the potential use of 2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for further research in this area.

properties

IUPAC Name

6-(4-fluorophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O/c18-14-6-4-13(5-7-14)16-8-9-17(22)21(20-16)11-12-2-1-3-15(19)10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIYAEHSOPVZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

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